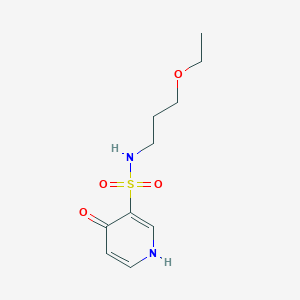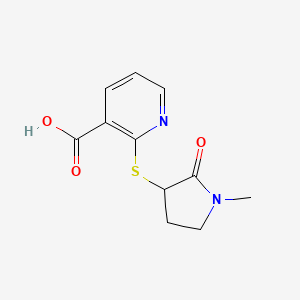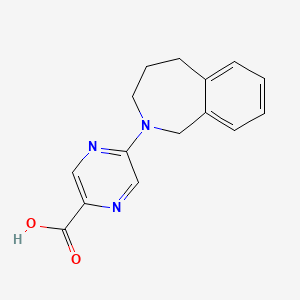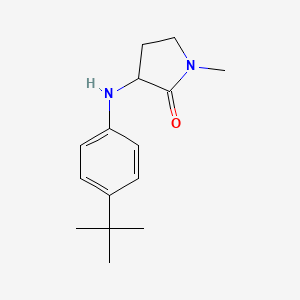
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, also known as TAP or Tapentadol, is a synthetic opioid analgesic that was first introduced to the market in 2009. It is used to treat moderate to severe pain, and its mechanism of action is similar to that of other opioid drugs. However, TAP has a unique chemical structure that offers several advantages over traditional opioids.
Wirkmechanismus
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of norepinephrine, which can enhance its analgesic effects. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is unique in that it has a dual mechanism of action, which makes it more effective at relieving pain than other opioids.
Biochemical and Physiological Effects
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several biochemical and physiological effects, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has a high potential for abuse and addiction, and its long-term use can lead to tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several advantages for lab experiments, including its potency and selectivity for mu-opioid receptors. It is also relatively easy to administer and has a predictable pharmacokinetic profile. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a controlled substance, which can make it difficult to obtain and use in research. It also has potential safety concerns, particularly with regard to its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, including the development of new formulations and delivery methods. There is also a need for more studies on the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, particularly in special populations such as children and the elderly. Additionally, there is a need for more research on the potential use of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating other conditions, such as depression and anxiety.
Conclusion
In conclusion, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a synthetic opioid analgesic that has a unique chemical structure and mechanism of action. It has several advantages over traditional opioids, including its dual mechanism of action and potency. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one also has potential safety concerns, particularly with regard to its potential for abuse and addiction. Further research is needed to fully understand the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, as well as its potential use in treating other conditions.
Synthesemethoden
The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one involves several steps, including the reaction of 4-tert-butylaniline with 2-bromo-1-methylpyrrolidine, followed by reduction with sodium borohydride. The resulting product is then treated with acetic acid to yield 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one. The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has been the subject of numerous scientific studies, including clinical trials and preclinical research. These studies have demonstrated the efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating pain, as well as its potential for abuse and addiction. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has also been investigated for its potential use in treating other conditions, such as depression and anxiety.
Eigenschaften
IUPAC Name |
3-(4-tert-butylanilino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)11-5-7-12(8-6-11)16-13-9-10-17(4)14(13)18/h5-8,13,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWIZUGKMASIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

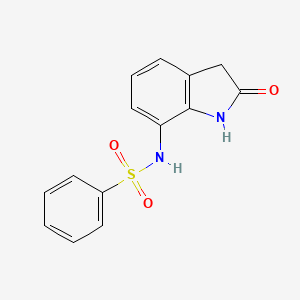
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
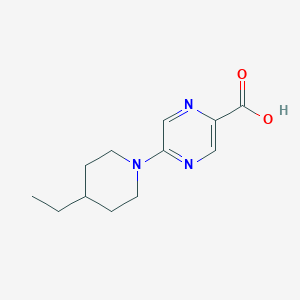
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
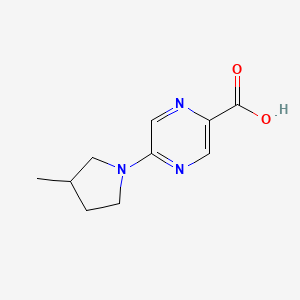
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

